Chemical Identity
The compound (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule with the following characteristics:
This compound belongs to a class of chromene derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals.
The compound is cataloged in various chemical databases, indicating its relevance in research and potential applications. It is classified under organic compounds, specifically as an amide derivative of a chromene structure. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring, which contributes to their chemical reactivity and biological properties.
The synthesis of (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves several key steps:
The reactions are typically carried out under controlled conditions, often requiring solvents such as dimethylformamide or toluene, and may include catalysts to enhance yields. Monitoring the reaction progress via thin-layer chromatography is common practice.
The molecular structure of (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be represented using various structural formulas:
COc1ccc(cc1)NC(=O)c1cc2ccccc2o/c/1=N\c1cccc(c1)C(F)(F)FThis notation indicates the arrangement of atoms within the molecule and highlights functional groups such as methoxy, amine, and trifluoromethyl groups.
The chromene structure contributes to its potential interactions with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
The compound can undergo various chemical reactions typical for amides and chromenes:
These reactions often require specific reagents and conditions to achieve desired selectivity and yields, making them relevant for synthetic applications in medicinal chemistry.
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is not fully elucidated but can be hypothesized based on its structural features:
Relevant data regarding melting point, boiling point, and density were not available from the sources reviewed.
The compound has potential scientific uses primarily in medicinal chemistry due to its structural features that suggest bioactivity. Possible applications include:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1